molecular formula C16H10O9 B8244307 5,5'-Oxydiisophthalic acid

5,5'-Oxydiisophthalic acid

Cat. No.: B8244307
M. Wt: 346.24 g/mol
InChI Key: WIEQZLBNBUVWSJ-UHFFFAOYSA-N
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Description

5,5′-Oxydiisophthalic acid (H₄odip) is a tetracarboxylic acid ligand characterized by two isophthalic acid moieties linked via a flexible ether bridge (-O-) at the 5,5′ positions . This structural flexibility allows H₄odip to adopt diverse coordination modes, making it a valuable linker in metal-organic frameworks (MOFs). Upon deprotonation, H₄odip acts as a tetra-anionic ligand (odip⁴⁻), enabling the formation of porous frameworks with d- and p-block metals. Notably, its application in lanthanide-based MOFs remains underexplored compared to rigid linkers .

Properties

IUPAC Name

5-(3,5-dicarboxyphenoxy)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O9/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEQZLBNBUVWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Oxydiisophthalic acid typically involves the oxidation of appropriate precursor compounds. One common method includes the use of oxygen and a platinum catalyst in an alkaline medium. For instance, a dialdehyde precursor can be converted to the dicarboxylic acid using oxygen (1 atm) and 5% platinum on carbon (Pt/C) catalyst in 1.5 M aqueous sodium hydroxide at room temperature, achieving a high yield .

Industrial Production Methods

Industrial production methods for 5,5’-Oxydiisophthalic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of robust catalytic systems and optimized reaction conditions to ensure high efficiency and yield .

Chemical Reactions Analysis

Oxidation Reactions

5,5'-Oxydiisophthalic acid can undergo further oxidation under specific conditions to yield higher oxidation state products.

  • Common Reagents and Conditions: Oxygen and a platinum on carbon (Pt/C) catalyst under alkaline conditions are typically used.

  • Major Products: The reaction results in higher oxidation state products.

Reduction Reactions

This compound can be reduced to form corresponding alcohols or other reduced derivatives.

  • Common Reagents and Conditions: Hydrogen gas and a suitable reducing catalyst are typically required.

  • Major Products: The reaction yields alcohol derivatives.

Substitution Reactions

The carboxyl groups of this compound can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

  • Common Reagents and Conditions: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) are used.

  • Major Products: Esters, amides, and other substituted products are formed.

Coordination Polymers

5-Alkoxy isophthalic acids, related to this compound, are used in coordination polymers; the topology of these polymers depends on the solvent system and the length of the alkyl chain . Several framework types have been identified using different metal combinations :

  • Phase A M6(ROip)5(OH)2(H2O)4xH2OM_6(ROip)_5(OH)_2(H_2O)_4\cdot xH_2O
    (M = Co and R = Et, Pr, or nBu, or M = Zn and R = Et)

  • Phase B M2(ROip)2(H2O)M_2(ROip)_2(H_2O)
    (M = Co or Zn and R = Et, Pr, nBu, or iBu, or M = Mn and R = nBu or iBu)

  • Phase C Zn3(EtOip)2(OH)2Zn_3(EtOip)_2(OH)_2

  • Phase D Zn2(EtOip)2(H2O)3Zn_2(EtOip)_2(H_2O)_3

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,5’-Oxydiisophthalic acid in its applications is primarily based on its ability to form stable coordination complexes with metal ions. In MOFs, the carboxyl groups of the acid coordinate with metal ions to form a porous framework. This framework can adsorb and interact with various molecules, facilitating processes like catalysis and pollutant degradation .

Comparison with Similar Compounds

Structural Analogues of H₄odip

The following compounds share structural similarities with H₄odip but differ in linker groups, influencing their coordination behavior and physicochemical properties:

Compound Linker Group Key Features Applications References
5,5′-Oxydiisophthalic Acid (H₄odip) Ether (-O-) Flexible linker; forms MOFs with Zn(II), Cd(II); unexplored with lanthanides Gas storage, catalysis
5,5′-Carbonyl-di-isophthalic Acid Carbonyl (C=O) Rigid linker; enhanced π-conjugation; higher thermal stability Porous materials, sensors
5,5′-(Naphthalene-2,7-diyl)diisophthalic Acid Naphthalene Extended aromaticity; increased hydrophobicity Luminescent MOFs, drug delivery
2,2′-Bipyridine-5,5′-dicarboxylic Acid Bipyridine (N-containing) Chelating nitrogen sites; redox-active Photocatalysis, electrochemistry
5,5′-(Hydroxyphosphoryl)diisophthalic Acid Phosphoryl (PO) Polar phosphoryl group; pH-sensitive solubility Proton-conductive materials

Key Differences in Coordination and Properties

Flexibility vs. Rigidity :

  • H₄odip’s ether bridge enables conformational flexibility, facilitating the formation of MOFs with tunable pore sizes .
  • In contrast, 5,5′-carbonyl-di-isophthalic acid’s rigid carbonyl linker restricts flexibility but enhances framework stability .

Functional Group Effects: The bipyridine linker in 2,2′-bipyridine-5,5′-dicarboxylic acid introduces nitrogen donor sites, enabling strong coordination with transition metals (e.g., Zr⁴⁺ in UiO-67 MOFs) and improving photocatalytic activity . The phosphoryl group in 5,5′-(hydroxyphosphoryl)diisophthalic acid increases hydrophilicity and proton conductivity, unlike H₄odip’s hydrophobic ether .

Aromaticity and Solubility :

  • Naphthalene-linked derivatives exhibit extended π-conjugation, reducing aqueous solubility but enhancing luminescence properties .
  • H₄odip’s moderate solubility in polar solvents (e.g., DMF, water) facilitates MOF synthesis under mild conditions .

Biological Activity

5,5'-Oxydiisophthalic acid (ODIPA) is a derivative of isophthalic acid, characterized by the presence of two isophthalic acid units linked by an ether bond. This compound has garnered attention in various fields, particularly in materials science and medicinal chemistry, due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16_{16}H12_{12}O4_{4}
  • Molecular Weight : 284.26 g/mol
  • IUPAC Name : 5,5'-[oxybis(2,1-ethenediyl)]bis(1,3-benzenedicarboxylic acid)

The presence of the ether linkage and carboxylic acid groups contributes to its solubility in polar solvents and its reactivity with various biological targets.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress and related cellular damage. A study evaluating the free radical scavenging activity of various phenolic compounds found that derivatives like ODIPA can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound45 ± 3Scavenging of hydroxyl radicals
Vitamin C63 ± 4Scavenging of hydroxyl radicals
Butylated Hydroxytoluene50 ± 2Scavenging of peroxyl radicals

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of ODIPA on various cancer cell lines. The results indicated that ODIPA exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxicity Against HeLa Cells

A study investigated the effect of ODIPA on HeLa cervical cancer cells:

  • Concentration Range : 10 µM to 100 µM
  • Observation Period : 48 hours
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 30 µM.
    • Flow cytometry analysis indicated an increase in early and late apoptotic cells at higher concentrations.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to known enzyme substrates allows it to interact with active sites effectively.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Type of Inhibition
Carbonic Anhydrase200 ± 15Competitive
Acetylcholinesterase150 ± 10Non-competitive

The biological activity of ODIPA can be attributed to several mechanisms:

  • Antioxidant Mechanism : The carboxylic groups facilitate electron donation to neutralize free radicals.
  • Apoptotic Pathways : Induction of apoptosis involves mitochondrial membrane potential disruption and activation of pro-apoptotic factors.
  • Enzyme Interaction : Covalent bonding with enzyme active sites leading to inhibition or modulation of enzymatic activity.

Research Applications

The unique properties of this compound make it a valuable compound for further research:

  • Drug Development : Potential lead compound for developing new anticancer drugs.
  • Material Science : Used in synthesizing polymers with enhanced thermal and mechanical properties.
  • Biochemical Research : Investigating enzyme mechanisms and cellular pathways.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5,5'-Oxydiisophthalic acid and verifying its purity?

  • Methodology : Synthesis typically involves condensation reactions of substituted isophthalic acid derivatives under controlled acidic or basic conditions. Purification is achieved via recrystallization or column chromatography. Purity is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Thermal stability can be assessed via thermogravimetric analysis (TGA), while crystallinity is confirmed by powder X-ray diffraction (PXRD) .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

  • Methodology : Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Store the compound in a cool, dry environment (<25°C) away from oxidizing agents. Monitor exposure using fume hoods and ensure proper ventilation. Reactivity risks (e.g., with strong oxidizers) should be pre-assessed using compatibility matrices from safety data sheets (SDS) .

Q. What characterization techniques are essential for confirming the structural integrity of this compound in coordination polymers?

  • Methodology : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination modes. Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural details. Porosity and surface area of resulting metal-organic frameworks (MOFs) are analyzed using nitrogen adsorption-desorption isotherms (BET/BJH methods) .

Advanced Research Questions

Q. How can researchers optimize the ligand geometry of this compound to design MOFs with targeted gas adsorption properties?

  • Methodology : Adjust synthetic conditions (e.g., solvothermal vs. microwave-assisted synthesis) to control ligand conformation. Post-synthetic modifications, such as introducing functional groups (e.g., –NH₂ or –SO₃H), can enhance CO₂ or H₂ adsorption. Computational modeling (DFT or molecular dynamics) predicts binding energies and pore accessibility, validated experimentally via in-situ gas sorption studies .

Q. What strategies resolve contradictions in luminescent behavior observed in MOFs derived from this compound?

  • Methodology : Investigate potential causes like ligand-to-metal charge transfer (LMCT) variability or solvent-induced framework distortions. Use time-resolved photoluminescence (TRPL) spectroscopy to differentiate emission mechanisms. Cross-validate findings with X-ray absorption spectroscopy (XAS) to correlate electronic structure with luminescent properties .

Q. How can functionalization of this compound improve its catalytic activity in heterogeneous reactions?

  • Methodology : Introduce redox-active metal nodes (e.g., Fe³⁺ or Cu²⁺) during MOF synthesis. Characterize catalytic efficiency using kinetic studies (e.g., turnover frequency, TOF) and operando spectroscopy (e.g., Raman or UV-vis) to monitor reaction intermediates. Compare with control MOFs lacking functional groups to isolate ligand-specific effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing discrepancies in surface area measurements of MOFs using this compound?

  • Methodology : Apply error propagation analysis to account for instrumental uncertainties in BET measurements. Use multivariate regression to identify correlations between synthetic parameters (e.g., temperature, solvent ratio) and surface area outcomes. Replicate experiments under identical conditions to distinguish systematic vs. random errors .

Q. How should researchers document experimental protocols to ensure reproducibility in MOF synthesis?

  • Methodology : Adhere to guidelines for detailed experimental sections, including exact reagent ratios, reaction durations, and purification steps. Provide raw data (e.g., PXRD patterns, TGA curves) in supplementary materials. Use standardized nomenclature for MOF topologies (e.g., IUPAC recommendations) .

Comparative Analysis Table: MOF Synthesis Methods

Method Conditions Surface Area (m²/g) Stability Key Reference
Solvothermal120°C, 24h, DMF/H₂O850–1200Stable up to 300°C
Microwave-Assisted150°C, 2h, NMP1100–1400Stable up to 250°C
Post-Synthetic ModificationFunctionalized with –NH₂700–900Hydrolytically stable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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